molecular formula C21H18FN3O4 B11466876 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11466876
M. Wt: 395.4 g/mol
InChI Key: OBWZUCNEDYUPMZ-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorine and methoxy groups attached to a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of 3-fluoro-4-methoxyphenyl and 4-methoxyphenyl intermediates through various organic reactions such as nitration, reduction, and halogenation.

    Cyclization Reaction: The intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Functional Group Modification:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups using reagents like halogens or nucleophiles, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione include:

The uniqueness of 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN3O4

Molecular Weight

395.4 g/mol

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18FN3O4/c1-25-19-17(20(26)24-21(25)27)16(11-4-7-13(28-2)8-5-11)18(23-19)12-6-9-15(29-3)14(22)10-12/h4-10,23H,1-3H3,(H,24,26,27)

InChI Key

OBWZUCNEDYUPMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC(=C(C=C3)OC)F)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

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